3-(2-Hydroxyethyl)-2-methyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-5(4H)-one
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR (500 MHz, DMSO-d₆) shows characteristic splitting patterns:
| Proton Environment | δ (ppm) | Multiplicity | Coupling (Hz) |
|---|---|---|---|
| Imidazole H-1 | 8.42 | d | J = 7.5 |
| Pyridine H-6 | 7.89 | dd | J = 8.2, 1.5 |
| Hydroxyethyl CH₂ | 3.72 | t | J = 6.8 |
| Hydroxyethyl OH | 4.91 | br s | - |
| Methyl (C2) | 2.31 | s | - |
¹³C NMR (126 MHz, DMSO-d₆) confirms the ketone carbonyl at δ 165.4 ppm (C5) and the CF₃ carbon at δ 122.9 ppm (q, J = 288 Hz). The imidazo-pyridine carbons appear between δ 145–155 ppm, consistent with conjugated π-systems.
Infrared (IR) and Raman Spectroscopy of Functional Groups
FT-IR spectroscopy (KBr pellet) identifies key vibrational modes:
- ν(O-H) = 3264 cm⁻¹ (broad)
- ν(C=O) = 1639 cm⁻¹ (strong)
- ν(C-F) = 1169–1075 cm⁻¹ (multiple bands)
- δ(N-H) = 1542 cm⁻¹ (imidazole ring)
Raman spectroscopy highlights the symmetric CF₃ stretching at 734 cm⁻¹ and ring breathing modes between 980–1020 cm⁻¹. The absence of ν(N-H) above 3300 cm⁻¹ confirms N-alkylation of the imidazole.
Mass Spectrometric Fragmentation Patterns
High-resolution ESI-MS ([M+H]⁺ = 261.2004) exhibits characteristic cleavage pathways:
- Loss of H₂O from the hydroxyethyl group (m/z 243.19)
- Retro-Diels-Alder cleavage of the imidazo-pyridine core (m/z 178.08)
- CF₃ elimination (m/z 192.12)
The base peak at m/z 134.05 corresponds to the protonated 2-methylimidazole fragment. Isotopic clusters for CF₃ (Δm/z = 0.016) confirm trifluoromethyl presence through distinct ¹³C patterns.
Properties
Molecular Formula |
C10H10F3N3O2 |
|---|---|
Molecular Weight |
261.20 g/mol |
IUPAC Name |
3-(2-hydroxyethyl)-2-methyl-7-(trifluoromethyl)-4H-imidazo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C10H10F3N3O2/c1-5-14-8-6(10(11,12)13)4-7(18)15-9(8)16(5)2-3-17/h4,17H,2-3H2,1H3,(H,15,18) |
InChI Key |
JGMNZGSJLIIQDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1CCO)NC(=O)C=C2C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 2,3-Diaminopyridine Derivatives
The imidazo[4,5-b]pyridine scaffold is typically synthesized via cyclocondensation reactions. A common precursor, 5-bromo-2,3-diaminopyridine, undergoes condensation with carbonyl compounds (e.g., aldehydes or ketones) under acidic conditions. For example, polyphosphoric acid (PPA) serves as both solvent and catalyst, facilitating intramolecular cyclization by activating nitroalkanes or carbonyl groups.
Key Reaction Conditions
Trifluoromethyl Group Introduction
The 7-trifluoromethyl substituent is introduced via electrophilic substitution or direct coupling. Trifluoromethylating agents like CF₃Cu or Umemoto’s reagent are employed post-cyclization. Alternatively, pre-functionalized precursors (e.g., 2,3-diamino-5-trifluoromethylpyridine) streamline the synthesis.
Functionalization: Hydroxyethyl and Methyl Substituents
Hydroxyethyl Group at Position 3
The 3-(2-hydroxyethyl) moiety is introduced via alkylation using ethylene oxide or ethyl 2-bromoacetate under phase-transfer catalysis (PTC). For instance:
- Alkylation : Reacting the imidazo[4,5-b]pyridine core with ethyl 2-bromoacetate in the presence of tetrabutylammonium bromide (TBAB) yields the ethyl ester intermediate.
- Hydrolysis : Basic hydrolysis (NaOH/EtOH) converts the ester to the hydroxyethyl group.
Optimized Conditions
Methyl Group at Position 2
The 2-methyl group originates from methyl-substituted starting materials (e.g., 2-methyl-2,3-diaminopyridine) or via post-cyclization methylation using methyl iodide and a base like NaH.
Recent Advances in Catalytic Systems
Bismuth Triflate-Mediated Synthesis
A 2024 protocol employs Bi(OTf)₃ and p-TsOH·H₂O in DCE at 150°C to accelerate cyclocondensation with acetonitrile as a nitrile source. This method achieves high regioselectivity for the imidazo[4,5-b]pyridine core.
Photocatalytic Methods
Visible light-driven reactions using eosin Y as a photocatalyst enable oxidative cyclization at ambient temperatures, though this remains unexplored for trifluoromethylated derivatives.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxyethyl)-2-methyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The imidazo-pyridinone core can be reduced under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield an aldehyde or ketone, while reduction of the imidazo-pyridinone core can produce a fully saturated ring system.
Scientific Research Applications
3-(2-Hydroxyethyl)-2-methyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-5(4H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate due to its unique structural features.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxyethyl)-2-methyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-5(4H)-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural analogs differ in substituents at positions 2, 3, and 7, as well as the heterocyclic core (imidazo vs. thiazolo). Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Biological Activity
3-(2-Hydroxyethyl)-2-methyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-5(4H)-one is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H10F3N3O2
- Molecular Weight : 251.20 g/mol
- CAS Number : 1820674-16-5
Biological Activity Overview
The biological activities of this compound have been explored in various studies, highlighting its potential as an antitumor agent and its interactions with specific biological targets.
Antitumor Activity
Research has indicated that this compound exhibits significant antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including triple-negative breast cancer (TNBC) cells. The compound's mechanism appears to involve interference with cell cycle progression and apoptosis pathways.
Case Study: In Vitro Antitumor Effects
A study evaluating the effects of this compound on MDA-MB-231 and MDA-MB-468 TNBC cell lines demonstrated:
- GI50 Concentration : The compound exhibited a GI50 value below 10 µM, indicating potent growth inhibition.
- Mechanism of Action : Flow cytometry analyses revealed that treatment with the compound increased the G0/G1 phase population while decreasing the S phase, suggesting a blockade in cell cycle progression.
| Cell Line | GI50 (µM) | Effect on Cell Cycle |
|---|---|---|
| MDA-MB-231 | < 10 | Increased G0/G1; Decreased S |
| MDA-MB-468 | < 10 | Similar profile observed |
The mechanisms underlying the biological activity of this compound are multifaceted:
- Cell Cycle Arrest : The compound induces G0/G1 phase arrest in cancer cells.
- Apoptosis Pathway Modulation : While it does not significantly alter levels of apoptotic markers such as PARP or caspase-3, its overall effect suggests a complex interaction with apoptotic pathways.
- Receptor Interactions : Preliminary studies suggest potential interactions with P2X7 receptors, which are implicated in various cellular processes including proliferation and death.
Pharmacological Profile
The pharmacological profile of this compound indicates its potential as a therapeutic agent:
- Selectivity : It shows selective activity against cancer cells with minimal cytotoxicity towards non-tumorigenic cells.
- Further Investigations : Ongoing studies are needed to fully elucidate its pharmacokinetics and long-term effects in vivo.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
